molecular formula C22H26N4O4S B2574247 N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-81-1

N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2574247
CAS RN: 941949-81-1
M. Wt: 442.53
InChI Key: WMHHXKILFOJRAC-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide and related derivatives have demonstrated significant anticancer activities. Stereoselective synthesis of related compounds has shown broad anticancer activity, especially against various leukemia and colon cancer cell lines. This underlines the potential of these compounds in the development of new cancer therapies (A. Hassan et al., 2020).

Antioxidant and Anti-bacterial Activities

Compounds similar to N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide have been synthesized and evaluated for their antioxidant and anti-bacterial properties. These studies have provided insight into the potential use of such compounds in treating oxidative stress-related diseases and infections (Matloob Ahmad et al., 2010).

Antimicrobial Agents

New heterocyclic compounds incorporating sulfamoyl moiety, closely related to the chemical structure of interest, have shown promising results as antimicrobial agents. These studies suggest the potential of such compounds in the development of new antimicrobial drugs (E. Darwish et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs, which share structural similarities with N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide, have been studied for their photovoltaic efficiency and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and binding affinity towards proteins, suggesting their potential application in dye-sensitized solar cells and as molecular probes in biological systems (Y. Mary et al., 2020).

properties

IUPAC Name

N-cyclohexyl-2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-13-23-20-21(31-13)19(14-9-10-16(29-2)17(11-14)30-3)25-26(22(20)28)12-18(27)24-15-7-5-4-6-8-15/h9-11,15H,4-8,12H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHHXKILFOJRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3CCCCC3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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